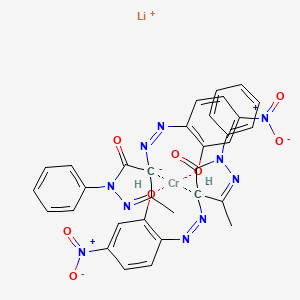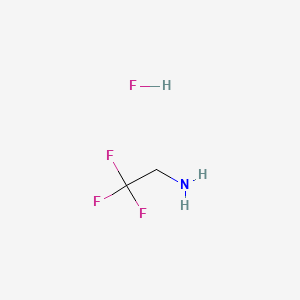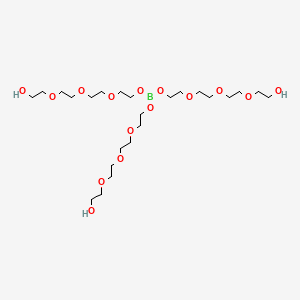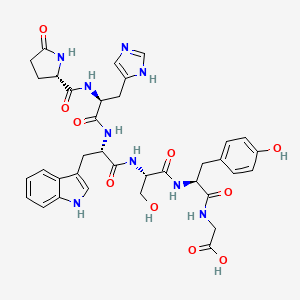
3,6-Dihydro-4-(4-fluorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,6-Dihydro-4-(4-fluorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol” is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
准备方法
合成路线和反应条件
“3,6-二氢-4-(4-氟苯基)-α-(4-(苯甲基)苯基)-1(2H)-吡啶丙醇”的合成通常涉及多步有机反应。该过程可能从吡啶环的制备开始,然后通过各种取代反应引入氟苯基和苯甲基基团。这些步骤中常用的试剂包括卤代前体、有机金属试剂和催化剂。
工业生产方法
在工业生产中,该化合物的生产可能涉及大规模间歇反应,并严格控制反应条件,如温度、压力和 pH 值。为了提高效率和产率,也可以探索使用连续流动反应器。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,通常使用高锰酸钾或三氧化铬等试剂。
还原: 还原反应可能涉及使用钯碳等催化剂进行氢化。
取代: 可以进行各种取代反应,包括亲核取代和亲电取代。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬。
还原: 氢气、钯碳。
取代: 卤代前体、有机金属试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成酮或羧酸,而还原可能生成醇或烷烃。
科学研究应用
化学: 用作有机合成中的中间体。
生物学: 研究其与生物大分子的相互作用。
医学: 治疗特定疾病的潜在治疗剂。
工业: 用于生产特种化学品。
作用机制
该化合物的作用机制与其与特定分子靶标(如酶或受体)的相互作用有关。氟苯基和苯甲基基团可能增强其结合亲和力和特异性。所涉及的途径可能包括抑制酶活性或调节受体信号传导。
相似化合物的比较
类似化合物
- 3,6-二氢-4-(4-氯苯基)-α-(4-(苯甲基)苯基)-1(2H)-吡啶丙醇
- 3,6-二氢-4-(4-溴苯基)-α-(4-(苯甲基)苯基)-1(2H)-吡啶丙醇
独特性
“3,6-二氢-4-(4-氟苯基)-α-(4-(苯甲基)苯基)-1(2H)-吡啶丙醇”中氟苯基基团的存在可能赋予其独特的特性,例如提高代谢稳定性和与氯和溴类似物相比增强的生物活性。
属性
CAS 编号 |
156732-78-4 |
|---|---|
分子式 |
C27H28FNO |
分子量 |
401.5 g/mol |
IUPAC 名称 |
1-(4-benzylphenyl)-3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol |
InChI |
InChI=1S/C27H28FNO/c28-26-12-10-23(11-13-26)24-14-17-29(18-15-24)19-16-27(30)25-8-6-22(7-9-25)20-21-4-2-1-3-5-21/h1-14,27,30H,15-20H2 |
InChI 键 |
ZTOVRQHCIRZCDJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(C3=CC=C(C=C3)CC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


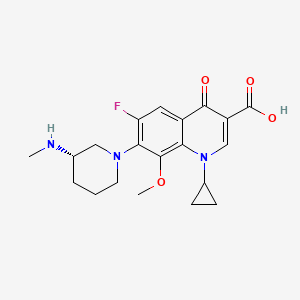

![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)

